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AMG 900: Overcoming Chemotherapeutic
Resistance in Cancer
A Comparative Guide for Researchers

The development of resistance to standard chemotherapeutic agents remains a significant

hurdle in oncology. AMG 900, a potent, orally bioavailable, and selective pan-Aurora kinase

inhibitor, has demonstrated significant promise in overcoming resistance to various established

anticancer drugs. This guide provides a comprehensive comparison of AMG 900's

performance against other chemotherapeutics, supported by experimental data, detailed

protocols, and pathway visualizations to inform preclinical and clinical research.

Performance of AMG 900 in Chemoresistant
Cancers
AMG 900 exhibits potent antiproliferative activity across a wide range of tumor cell lines,

including those that have developed resistance to conventional chemotherapies like taxanes

and other Aurora kinase inhibitors.[1][2] Its mechanism of action, targeting Aurora kinases A, B,

and C, which are crucial for mitotic progression, allows it to circumvent common resistance

pathways.[2]
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Studies have shown that AMG 900 maintains its potency in cell lines with acquired resistance

to other drugs. For instance, it is effective in tumor cells that overexpress P-glycoprotein (P-gp),

a common mechanism of multidrug resistance (MDR).[2]

Below is a summary of the half-maximal effective concentration (EC50) values for AMG 900 in

a panel of 26 human tumor cell lines, including those with known resistance to paclitaxel.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1683941?utm_src=pdf-body
https://mdanderson.elsevierpure.com/en/publications/amg-900-pan-aurora-kinase-inhibitor-preferentially-inhibits-the-p/
https://www.benchchem.com/product/b1683941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Tumor Type P-gp Status
AMG 900 EC50
(nmol/L)

HCT-15 Colon P-gp expressing 2.1

MES-SA/Dx5 Uterine Sarcoma P-gp expressing 1.8

NCI/ADR-RES Ovarian P-gp expressing 1.6

NCI-H460-PTX Lung Paclitaxel-Resistant 1.5

PC-3 Prostate - 0.7

DU 145 Prostate - 1.1

LNCaP Prostate - 1.4

A549 Lung - 1.6

HCT116 Colon - 1.7

HeLa Cervical - 1.9

MDA-MB-231 Breast - 2.0

OVCAR-3 Ovarian - 2.2

SK-OV-3 Ovarian - 2.3

A498 Kidney - 2.4

U251 Glioblastoma - 2.5

PANC-1 Pancreatic - 2.6

MIA PaCa-2 Pancreatic - 2.7

786-0 Kidney - 2.8

SF-295 Glioblastoma - 2.9

SNB-19 Glioblastoma - 3.0

K-562 Leukemia - 3.2

MOLT-4 Leukemia - 3.5

HL-60 Leukemia - 3.8
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RPMI-8226 Multiple Myeloma - 4.2

SR Leukemia - 4.8

LOX IMVI Melanoma - 5.3

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of AMG 900. Cancer

Research, 70(23), 9846-9854.[1][3]

Furthermore, AMG 900 has demonstrated superior or comparable activity against other Aurora

kinase inhibitors in certain resistant cell lines.

Cell Line
AMG 900 IC50
(nmol/L)

AZD1152 IC50
(nmol/L)

MK-0457 IC50
(nmol/L)

PHA-739358
IC50 (nmol/L)

HCT116 2 34 >1,000 118

HCT116

(AZD1152-

resistant)

5 672 >1,000 150

HeLa 8 10 25 29

K-562 4 7 12 18

MV-4-11 3 5 10 15

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of AMG 900. Cancer

Research, 70(23), 9846-9854.[3]

In Vivo Antitumor Activity in Multidrug-Resistant
Xenograft Models
The efficacy of AMG 900 has also been validated in in vivo models. In multidrug-resistant

tumor xenografts, orally administered AMG 900 significantly inhibited tumor growth.[1][3]
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Xenograft
Model

Tumor Type
Resistance
Profile

AMG 900
Treatment

Tumor Growth
Inhibition (%)

MES-SA-Dx5 Uterine Sarcoma

Doxorubicin-

Resistant (P-gp

expressing)

15 mg/kg, b.i.d.,

2 days/week
84

NCI-H460-PTX Lung
Paclitaxel-

Resistant

15 mg/kg, b.i.d.,

2 days/week
66

MDA-MB-231

(F11) PTX-r
Breast

Paclitaxel-

Resistant

15 mg/kg, b.i.d.,

2 days/week
97

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of AMG 900. Cancer

Research, 70(23), 9846-9854 and Bush, T. L., et al. (2013). AMG 900...potentiates the activity

of microtubule-targeting agents. Molecular Cancer Therapeutics, 12(11), 2356-2366.[3][4]

Experimental Protocols
Cell Proliferation Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by

50% (IC50) or the effective concentration that gives half-maximal response (EC50).

Cell Seeding: Plate tumor cells in 96-well microplates at a density of 1,000 to 5,000 cells per

well in a final volume of 100 µL of complete growth medium.

Compound Treatment: After 24 hours of incubation to allow for cell attachment, add serial

dilutions of AMG 900 or other chemotherapeutic agents to the wells. Include a vehicle

control (e.g., DMSO).

Incubation: Incubate the plates for a further 48 to 72 hours at 37°C in a humidified

atmosphere with 5% CO2.

Viability Assessment: Assess cell viability using a colorimetric assay such as the MTS assay

or a fluorescence-based assay like the CyQUANT® Cell Proliferation Assay.
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Data Analysis: Plot the percentage of cell viability against the logarithm of the compound

concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or

IC50 value.

Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies,

a measure of clonogenic survival.

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

Drug Treatment: Treat the cells with various concentrations of AMG 900 or other drugs for

24-48 hours.

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh

drug-free medium.

Colony Growth: Incubate the plates for 10-14 days to allow for colony formation.

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the

number of colonies (typically defined as containing >50 cells).

Analysis: Calculate the plating efficiency and survival fraction for each treatment group

relative to the untreated control.

Tumor Xenograft Studies in Mice
These in vivo studies evaluate the antitumor efficacy of a compound in a living organism.

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x

10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment Administration: Randomize the mice into treatment and control groups. Administer

AMG 900 or other chemotherapeutics orally or via another appropriate route according to the

specified dosing schedule. The control group receives the vehicle.
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Tumor Measurement: Measure the tumor volume (e.g., using calipers) two to three times a

week.

Efficacy Endpoint: Continue the treatment for a defined period or until the tumors in the

control group reach a predetermined size.

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the vehicle control group.

Visualizing Mechanisms of Action and Experimental
Design
Signaling Pathways in Chemoresistance
Overexpression of Aurora Kinase A can lead to chemoresistance through the activation of

downstream survival pathways like AKT/mTOR.[5][6] AMG 900, by inhibiting Aurora Kinases,

can prevent this signaling cascade. Additionally, AMG 900 is not a substrate for P-glycoprotein,

a key efflux pump that confers multidrug resistance, allowing it to be effective in P-gp

overexpressing tumors.[2]
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Signaling Pathways in Chemoresistance and AMG 900 Intervention

Tumor Cell

Chemotherapeutics
(e.g., Paclitaxel)

P-glycoprotein
(MDR1)

 is a substrate for

Aurora Kinase A
(Overexpressed)

AKT/mTOR Pathway

activates

Cell Survival &
Proliferation

Chemoresistance

Drug Efflux

AMG 900

inhibits

Click to download full resolution via product page

Caption: AMG 900 circumvents chemoresistance by inhibiting Aurora Kinase A and avoiding P-

gp efflux.
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A typical workflow to assess cross-resistance involves developing a resistant cell line and then

testing its sensitivity to a panel of other drugs.

Experimental Workflow for Cross-Resistance Assessment

Start with a
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Caption: A stepwise process for evaluating cross-resistance between two therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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